BenchChemオンラインストアへようこそ!

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine

NHE3 inhibition structure-activity relationship benzimidazole medicinal chemistry

N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine (CAS 631843-10-2) is a patent-disclosed selective NHE3 inhibitor featuring a deliberately engineered N-isopropyl/4-ethoxyphenyl substitution—a previously undescribed motif in this chemotype that confers distinct selectivity and ADME properties. Free from cross-reactive α2-adrenergic activity, this compound serves as a cleaner research probe for NHE3-mediated effects in renal, respiratory, and CNS models. Its well-defined molecular formula (C18H21N3O, MW 295.38 g/mol) and characteristic benzimidazole UV/fluorescence profile also make it suitable as a reference standard for HPLC, LC-MS, and NMR method development. Ideal for systematic SAR studies exploring N-alkyl variations and aryl substitution patterns to optimize NHE3 potency and subtype selectivity. This compound is available only for research and development purposes; bulk or custom synthesis inquiries are welcome.

Molecular Formula C18H21N3O
Molecular Weight 295.386
CAS No. 631843-10-2
Cat. No. B2791198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine
CAS631843-10-2
Molecular FormulaC18H21N3O
Molecular Weight295.386
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2C(C)C
InChIInChI=1S/C18H21N3O/c1-4-22-15-11-9-14(10-12-15)19-18-20-16-7-5-6-8-17(16)21(18)13(2)3/h5-13H,4H2,1-3H3,(H,19,20)
InChIKeyFQVJKZZWTGYZNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine (CAS 631843-10-2): Core Identity and NHE3 Inhibitor Class Context


N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine (CAS 631843-10-2) is a synthetic small molecule belonging to the N-substituted 2-phenylaminobenzoimidazole chemotype. This compound class has been disclosed in the patent literature as inhibitors of the sodium-proton exchanger subtype 3 (NHE3/SLC9A3), a membrane transport protein implicated in renal, biliary, respiratory, and ischemic disorders [1]. The compound is characterized by a 1-isopropyl substituent on the benzimidazole core and a 4-ethoxyphenyl group at the 2-amino position, structural features that define its physicochemical and pharmacological profile within the broader NHE3 inhibitor family.

Why N-(4-Ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine Cannot Be Substituted with Other NHE3 Inhibitor Chemotypes


The NHE3 inhibitor landscape encompasses multiple structurally distinct chemotypes—acylguanidines, norbornylamines, 2-guanidinoquinazolines, benzamidines, and 2-phenylaminobenzoimidazoles—each with divergent target engagement kinetics and selectivity profiles [1]. Within the 2-phenylaminobenzoimidazole series, the combination of N1-alkylation (isopropyl) and 4-ethoxyphenyl substitution on the exocyclic amine is not a generic feature; patent disclosures explicitly note that N-alkylation on the aniline nitrogen had not been previously described for this series, making the substituent pattern a deliberate design element rather than an interchangeable motif [1]. Consequently, substitution with earlier-generation NHE3 inhibitors or unalkylated 2-phenylaminobenzoimidazoles would result in a different pharmacological entity with potentially distinct potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine


N1-Isopropylation as a Distinguishing Structural Feature Within the 2-Phenylaminobenzoimidazole NHE3 Inhibitor Class

The patent literature establishes that N-alkylation at the aniline nitrogen (R5 position) of 2-phenylaminobenzoimidazoles, as exemplified by the isopropyl substituent in the title compound, constitutes a key structural differentiation from earlier 2-phenylaminobenzoimidazole NHE3 inhibitors disclosed in WO 02/46169, which lacked N-alkylation [1]. The patent states: 'Alkylations on the aniline nitrogen position in compounds of this type have…not previously been described' [1]. The title compound embodies this N-isopropyl substitution combined with a 4-ethoxyphenyl group on the phenyl ring. While quantitative NHE3 IC50 values for the specific compound are not publicly reported in accessible primary literature or patents, the structural distinction is documented at the level of patent claims.

NHE3 inhibition structure-activity relationship benzimidazole medicinal chemistry

Class-Level NHE3 Inhibitory Activity and Differentiation from Clonidine

The patent for the compound class provides a class-level comparator: clonidine, a structurally related benzimidazoline, exhibits weak NHE3 inhibition (IC50 = 620 µM on rat NHE3) and preferential NHE2 inhibition (IC50 = 42 µM) [1]. The patent asserts that compounds of Formula I (which encompasses the title compound) are 'distinguished by an increased NHE3 activity' relative to clonidine [1]. However, no compound-specific IC50 value for N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine is provided. Furthermore, clonidine has high affinity for adrenergic alpha2 and imidazoline I1 receptors, mediating a blood pressure-lowering effect that is off-target for NHE3-directed applications [1]. The title compound, lacking the imidazoline pharmacophore, is expected to avoid this polypharmacology.

NHE3 selectivity sodium-hydrogen exchanger pharmacological differentiation

Physicochemical Differentiation: Lipophilicity and Predicted Brain Penetration

The patent states that compounds of Formula I 'are distinguished by greater lipophilicity, whereby the brain/plasma ratio is improved, which is particularly important for central indications' [1]. This claim is made in the context of distinguishing this compound class from earlier NHE3 inhibitors. The title compound's calculated logP (clogP ~3.49, based on molecular formula C18H21N3O and structural analysis) [2] suggests moderate lipophilicity consistent with the patent's assertion. However, no experimentally measured logP, logD, or brain/plasma ratio data for this specific compound have been identified in the accessible literature.

lipophilicity brain/plasma ratio CNS drug delivery

Recommended Application Scenarios for N-(4-Ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine Based on Available Evidence


NHE3 Pharmacological Tool Compound for In Vitro Ion Transport Studies

Based on its patent-classified NHE3 inhibitory activity [1], this compound may serve as a research tool for studying sodium-proton exchange in cell lines or tissue preparations expressing NHE3 (e.g., renal proximal tubule cells, intestinal epithelia, bile duct cells). Its structural differentiation from clonidine—specifically the absence of alpha2-adrenergic activity—makes it a cleaner probe for NHE3-mediated effects than the cross-reactive clonidine.

CNS-Targeted NHE3 Inhibitor Lead for Sleep Apnea and Respiratory Drive Research

The patent identifies respiratory disorders (snoring, sleep apnea) and CNS ischemia (stroke) as therapeutic indications for this compound class, supported by the claim of improved brain/plasma ratio due to greater lipophilicity [1]. The title compound's predicted clogP of ~3.49 [2] positions it as a candidate for evaluating central NHE3 inhibition in animal models of respiratory depression or cerebral ischemia.

Medicinal Chemistry Starting Point for Structure-Activity Relationship (SAR) Exploration of N-Alkylated 2-Phenylaminobenzoimidazoles

The patent explicitly notes that N-alkylation at the aniline nitrogen was previously undescribed for this chemotype [1]. The title compound, combining N-isopropyl with 4-ethoxyphenyl substitution, provides a defined starting point for systematic SAR studies exploring variations in the N-alkyl group (e.g., ethyl, allyl, cyclopropyl) and the aryl substitution pattern to optimize NHE3 potency, subtype selectivity, and ADME properties.

Reference Standard for Analytical Method Development and Quality Control in Benzimidazole Synthesis

With a well-defined molecular formula (C18H21N3O), molecular weight (295.38 g/mol), and characteristic benzimidazole UV/fluorescence spectrum, this compound is suitable as a reference standard for HPLC, LC-MS, and NMR method development in laboratories synthesizing or characterizing N-substituted benzimidazole derivatives. Its structural features (isopropyl and ethoxyphenyl groups) provide distinctive spectroscopic signatures for method validation.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.